3,3-Diethylpentane

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 74182. The United Nations designated GHS hazard class pictogram is Flammable, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

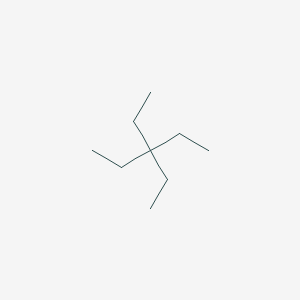

Structure

3D Structure

Properties

IUPAC Name |

3,3-diethylpentane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H20/c1-5-9(6-2,7-3)8-4/h5-8H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGXXXYLRPIRDHJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC)(CC)CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H20 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1073941 | |

| Record name | Tetraethylmethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1073941 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1067-20-5 | |

| Record name | 3,3-Diethylpentane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1067-20-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,3-Diethylpentane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001067205 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tetraethylmethane | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=74182 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Tetraethylmethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1073941 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Pentane, 3,3-diethyl- | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3,3-DIETHYLPENTANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K2SWY952L9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Molecular Structure and Bonding of 3,3-Diethylpentane

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the molecular structure and bonding of 3,3-diethylpentane, a highly branched alkane. Also known as tetraethylmethane, its unique structure, featuring a central quaternary carbon atom bonded to four ethyl groups, results in significant steric hindrance and distinct physicochemical properties.[1] This document details the conformational isomers, bond parameters, and spectroscopic signatures of this compound, supported by data from gas-phase electron diffraction, ab initio calculations, and various spectroscopic methods. Detailed experimental protocols are provided for key analytical techniques, and logical workflows are visualized to facilitate a deeper understanding of its structural characteristics.

Introduction

This compound (C9H20) is a colorless and flammable liquid at room temperature and a member of the nonane isomer group.[1] Its highly branched structure imparts properties that are of significant interest in the study of hydrocarbon behavior, including combustion characteristics and molecular interactions.[1] Understanding the intricate details of its molecular geometry and bonding is crucial for developing accurate predictive models for the thermodynamic and chemical properties of sterically hindered alkanes. This guide serves as a technical resource, consolidating structural data and experimental methodologies relevant to the study of this compound.

Molecular Structure and Conformational Analysis

The structure of this compound is characterized by a central quaternary carbon atom, leading to significant steric strain that influences its geometry. This strain results in a distortion from the ideal tetrahedral geometry around the central carbon.[1]

Conformational Isomers

Computational analysis and gas-phase electron diffraction studies have identified five local minima on the potential energy surface of this compound. However, only two of these conformers have significant populations at room temperature.[2][3] These two primary low-energy conformations possess D2d and S4 symmetry.[1][2] The experimental distribution at room temperature is approximately 66% for the more stable D2d conformer and 34% for the S4 conformer.[2][3] This corresponds to an energy difference of 3.3(2) kJ mol-1 in favor of the D2d form.[2][3]

Bonding and Molecular Geometry

The steric hindrance caused by the four ethyl groups leads to notable deviations from standard bond angles. The carbon-carbon-carbon (CCC) bond angles around the central carbon are particularly affected.[1]

Table 1: Experimentally Determined and Calculated CCC Bond Angles at the Central Carbon of this compound

| Conformer Symmetry | Distorted CCC Angle (°) |

| D2d | 106.7(8) |

| S4 | 110.9(4) |

| Data sourced from gas-phase electron diffraction and ab initio calculations.[1][2] |

Further computational analysis has predicted the C(1)−C(2)−C(3) skeletal angle to be approximately 116.5° for both of the main conformers.[1] These distortions are a direct result of the asymmetric distribution of electron density around the methylene (CH2) groups of the ethyl substituents.[1][2]

Spectroscopic Data

Spectroscopic analysis provides valuable insights into the structure and bonding of this compound.

Table 2: Key Spectroscopic Data for this compound

| Spectroscopic Technique | Key Observations |

| Mass Spectrometry (MS) | The most significant fragmentation is the loss of an ethyl radical (•CH2CH3), resulting in a stable tertiary carbocation at a mass-to-charge ratio (m/z) of 99. |

| 1H NMR Spectroscopy | The spectrum is relatively simple, showing signals corresponding to the methyl (-CH3) and methylene (-CH2-) protons of the ethyl groups. |

| 13C NMR Spectroscopy | The spectrum displays distinct signals for the quaternary central carbon, the methylene carbons, and the methyl carbons. |

| Infrared (IR) Spectroscopy | The IR spectrum exhibits characteristic C-H stretching and bending vibrations typical of alkanes. |

Experimental Protocols

The following sections provide detailed methodologies for the key experiments used to characterize the structure and bonding of this compound.

Synthesis of this compound via Organozinc Reagent

This protocol is based on the reaction of diethylzinc with a suitable electrophile, such as 3-chloro-3-ethylpentane.

Experimental Protocol: Synthesis of this compound

-

Preparation of Diethylzinc: In a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser with a nitrogen inlet, and an addition funnel, place a zinc-copper couple. Add a mixture of ethyl iodide and ethyl bromide. Heat the mixture to initiate the reaction, which is evidenced by an increased rate of reflux. After the reaction subsides, distill the crude diethylzinc under reduced pressure. Redistill the collected liquid at atmospheric pressure. Caution: Diethylzinc is pyrophoric and must be handled under an inert atmosphere.

-

Reaction with 3-chloro-3-ethylpentane: In a separate flame-dried, nitrogen-flushed flask, dissolve 3-chloro-3-ethylpentane in an anhydrous ether solvent. Cool the solution in an ice bath.

-

Addition of Diethylzinc: Slowly add the freshly prepared diethylzinc to the solution of 3-chloro-3-ethylpentane via a syringe or cannula. Maintain the temperature at 0°C.

-

Reaction and Workup: Allow the reaction mixture to warm to room temperature and stir for several hours. Monitor the reaction by a suitable method (e.g., GC-MS). Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Extraction and Purification: Extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Filter and remove the solvent by rotary evaporation. Purify the resulting crude this compound by fractional distillation.

Gas-Phase Electron Diffraction (GED)

GED is a powerful technique for determining the precise molecular geometry of volatile compounds in the gas phase.[1]

Experimental Protocol: Gas-Phase Electron Diffraction of this compound

-

Sample Introduction: Introduce a gaseous sample of this compound into a high-vacuum chamber through a nozzle, creating a molecular beam.

-

Electron Beam Interaction: Direct a high-energy beam of electrons perpendicular to the molecular beam.

-

Scattering and Detection: The electrons are scattered by the molecules, and the resulting diffraction pattern of concentric rings is recorded on a detector. To compensate for the steep decline in scattering intensity with increasing scattering angle, a rotating sector is placed in front of the detector.

-

Data Analysis: Convert the diffraction pattern into a one-dimensional function of the scattering angle. Subtract the atomic scattering and experimental background to obtain the molecular scattering intensity.

-

Structure Refinement: Fit the experimental molecular scattering data to a theoretical model of the molecule's structure. This refinement process yields precise values for bond lengths, bond angles, and torsional angles.

Ab Initio Calculations

Ab initio calculations are theoretical methods used to predict molecular structure and properties from first principles of quantum mechanics.[4]

Experimental Protocol: Ab Initio Calculation of this compound Conformers

-

Software and Method Selection: Utilize a computational chemistry software package (e.g., Gaussian, Spartan). Select an appropriate level of theory and basis set, such as Møller-Plesset perturbation theory (MP2) with the 6-31G* basis set, which was used in published studies of this compound.[2][3]

-

Input Structure Generation: Create an initial three-dimensional structure of this compound.

-

Geometry Optimization: Perform a geometry optimization to find the lowest energy conformation (the most stable structure). This involves systematically varying the bond lengths, bond angles, and dihedral angles to find the minimum on the potential energy surface.

-

Conformational Search: Conduct a systematic or stochastic conformational search to identify other low-energy conformers, such as the D2d and S4 symmetric forms.

-

Frequency Analysis: For each optimized structure, perform a frequency calculation to confirm that it is a true minimum (no imaginary frequencies) and to obtain thermodynamic data such as zero-point vibrational energy.

-

Data Analysis: Analyze the output to obtain the optimized geometries (bond lengths, bond angles), relative energies of the conformers, and other calculated properties.

NMR Spectroscopy

Experimental Protocol: 1H and 13C NMR of this compound

-

Sample Preparation: Prepare a solution by dissolving 5-20 mg of this compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl3) in a clean, dry NMR tube.

-

Instrument Setup: Place the NMR tube in the spectrometer.

-

Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve homogeneity.

-

Data Acquisition: Acquire the 1H and 13C NMR spectra using standard pulse sequences.

-

Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction.

Mass Spectrometry

Experimental Protocol: Electron Ionization Mass Spectrometry of this compound

-

Sample Introduction: Introduce a small amount of this compound into the mass spectrometer, typically via a gas chromatography (GC) inlet for volatile liquids. The sample is vaporized in the ion source.

-

Ionization: Bombard the gaseous molecules with a high-energy electron beam (typically 70 eV) to induce ionization, primarily forming a molecular ion (M+•).

-

Fragmentation: The molecular ion, having excess energy, fragments into smaller, characteristic ions.

-

Mass Analysis: Accelerate the ions and separate them based on their mass-to-charge (m/z) ratio using a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

Detection: Detect the ions and record their abundance as a function of their m/z ratio to generate the mass spectrum.

Infrared (IR) Spectroscopy

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR of this compound

-

Instrument Preparation: Ensure the ATR crystal is clean.

-

Background Spectrum: Record a background spectrum of the empty ATR crystal.

-

Sample Application: Place a drop of liquid this compound directly onto the ATR crystal.

-

Spectrum Acquisition: Acquire the IR spectrum.

-

Data Analysis: The software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Visualizations

The following diagrams illustrate the logical workflows and relationships discussed in this guide.

References

An In-depth Technical Guide to the Physical and Chemical Properties of 3,3-Diethylpentane

This technical guide provides a comprehensive overview of the core physical and chemical properties of 3,3-diethylpentane, tailored for researchers, scientists, and drug development professionals. The information is presented in a structured format to facilitate easy access and comparison of data.

Chemical Identity

This compound, also known as tetraethylmethane, is a highly branched alkane. Its structure features a central quaternary carbon atom bonded to four ethyl groups.[1] This unique, symmetrical, and sterically hindered structure imparts distinct physicochemical properties compared to its linear or less-branched isomers.[1]

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

| IUPAC Name | This compound[2][3] |

| Synonyms | Tetraethylmethane[1][2][3][4][5][6][7][8] |

| CAS Number | 1067-20-5[1][2][3][5][6][8][9][10][11][12] |

| Molecular Formula | C₉H₂₀[1][2][4][5][6][7][8][9][11][12][13][14] |

| Molecular Weight | 128.25 g/mol [1][2][9] |

| InChI Key | BGXXXYLRPIRDHJ-UHFFFAOYSA-N[1][2][4][5][6][7][8][15] |

| SMILES | CCC(CC)(CC)CC[2][4][9][15] |

Physical Properties

This compound is a colorless and flammable liquid at room temperature.[1][4] Its physical state and properties are significantly influenced by its highly branched structure, which affects intermolecular forces.

Table 2: Physical Properties of this compound

| Property | Value |

| Appearance | Colorless liquid[1][4][13] |

| Odor | Gasoline-like[13] |

| Boiling Point | 146.3 °C[9][10][11][16] |

| Melting Point | -33.1 °C[9][10][11][16] |

| Density | 0.753 g/mL |

| Flash Point | 32.8 °C[9][10][11] |

| Solubility | Insoluble in water; soluble in organic solvents like hexane, octane, and ethanol.[4][13] |

| Vapor Pressure | 7.30 mmHg[11] |

| Refractive Index | 1.421[17] |

Chemical Properties and Reactivity

As a saturated alkane, this compound is relatively inert and stable under normal conditions.[4][13] Its reactivity is characteristic of alkanes and primarily involves reactions that break C-H or C-C bonds at high temperatures or in the presence of strong reagents.

-

Combustion : In the presence of sufficient oxygen, this compound undergoes complete combustion to produce carbon dioxide and water.[1] Its highly branched structure gives it unique combustion characteristics, making it a subject of interest in fuel science.[1]

-

Pyrolysis : At high temperatures, this compound can undergo thermal cracking, or pyrolysis, breaking down into smaller, more volatile hydrocarbons.[1]

-

Halogenation : Under ultraviolet (UV) light, it can react with halogens such as chlorine or bromine in a free-radical substitution reaction.[1]

Spectroscopic Data

Spectroscopic techniques are crucial for the identification and structural elucidation of this compound.

Table 3: Spectroscopic Data for this compound

| Technique | Key Features |

| ¹H NMR | The spectrum is relatively simple, showing a quartet for the methylene (-CH₂-) protons and a triplet for the terminal methyl (-CH₃) protons.[1] |

| ¹³C NMR | The spectrum reveals the different chemical environments of the carbon atoms in the molecule.[1] |

| Mass Spectrometry | The fragmentation pattern is a key identifier. A significant pathway involves the loss of an ethyl radical to form a stable tertiary carbocation at m/z 99. The base peak is often observed at m/z 57.[1] |

| Infrared (IR) Spectroscopy | The IR spectrum shows characteristic C-H stretching and bending vibrations typical of an alkane structure.[1][5] |

Synthesis

This compound can be synthesized through various methods in organic chemistry. One notable method is the alkylation of a pentane derivative using an ethylating agent.[13] Another approach involves the use of organozinc reagents, where diethylzinc reacts with a suitable electrophile like 3-chloro-3-ethylpentane.[1]

Experimental Protocols

Detailed experimental protocols for determining the physicochemical properties of chemical compounds are extensive and typically found in primary scientific literature and specialized methodology handbooks. The following is a general overview of the principles behind the techniques used to determine the properties of this compound.

-

Boiling and Melting Point Determination : These properties are determined by observing the phase transitions of a purified sample. For boiling point, a common laboratory method is distillation, where the temperature at which the liquid and vapor phases are in equilibrium at a given pressure is recorded. The melting point is determined by heating a solid sample and recording the temperature range over which it melts.

-

Density Measurement : The density of a liquid is typically measured using a pycnometer, which is a flask with a precise volume. The mass of the liquid-filled pycnometer is measured and divided by its volume.

-

Spectroscopy (NMR, IR, MS) : For Nuclear Magnetic Resonance (NMR) spectroscopy, a sample is dissolved in a deuterated solvent and placed in a strong magnetic field. The absorption of radiofrequency waves by the atomic nuclei provides information about the molecular structure. In Infrared (IR) spectroscopy, a beam of infrared light is passed through the sample, and the absorption of specific frequencies corresponds to the vibrational frequencies of the chemical bonds. In Mass Spectrometry (MS), the sample is ionized, and the resulting ions are separated based on their mass-to-charge ratio, providing information about the molecular weight and fragmentation pattern.

Safety Information

This compound is a flammable liquid and vapor.[2][18] It can cause skin, eye, and respiratory tract irritation.[19] Ingestion poses an aspiration hazard.[19] Appropriate safety precautions, such as working in a well-ventilated area and using personal protective equipment, should be taken when handling this compound.

References

- 1. This compound | 1067-20-5 | Benchchem [benchchem.com]

- 2. This compound | C9H20 | CID 14020 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound (1067-20-5) for sale [vulcanchem.com]

- 4. CAS 1067-20-5: this compound | CymitQuimica [cymitquimica.com]

- 5. Pentane, 3,3-diethyl- [webbook.nist.gov]

- 6. Pentane, 3,3-diethyl- [webbook.nist.gov]

- 7. Pentane, 3,3-diethyl- [webbook.nist.gov]

- 8. Pentane, 3,3-diethyl- [webbook.nist.gov]

- 9. This compound | 1067-20-5 | FD180783 | Biosynth [biosynth.com]

- 10. This compound, 1 g, CAS No. 1067-20-5 | Research Chemicals | Biochemicals - Product Expansion | Campaign | Carl ROTH - International [carlroth.com]

- 11. echemi.com [echemi.com]

- 12. Page loading... [wap.guidechem.com]

- 13. solubilityofthings.com [solubilityofthings.com]

- 14. This compound|1067-20-5|lookchem [lookchem.com]

- 15. 3 3-DIETHYL PENTANE(1067-20-5) 1H NMR spectrum [chemicalbook.com]

- 16. This compound, 100 mg, CAS No. 1067-20-5 | Research Chemicals | Biochemicals - Product Expansion | Campaign | Carl ROTH - International [carlroth.com]

- 17. This compound [stenutz.eu]

- 18. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 1067-20-5 Name: this compound [xixisys.com]

- 19. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

Thermodynamic Profile of 3,3-Diethylpentane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermodynamic properties of 3,3-diethylpentane (also known as tetraethylmethane), a branched alkane with the chemical formula C9H20. The data presented herein is crucial for a variety of applications, including chemical process design, combustion analysis, and in the broader context of understanding structure-property relationships in hydrocarbons. This document summarizes key thermodynamic parameters, details the experimental methodologies used for their determination, and provides a visual representation of a typical experimental workflow.

Core Thermodynamic Data

The thermodynamic properties of this compound have been experimentally determined and are compiled below. The data is primarily sourced from the National Institute of Standards and Technology (NIST) and other critically evaluated datasets.[1][2][3]

Enthalpy and Entropy Data

The standard molar enthalpy of formation (ΔfH°), standard molar entropy (S°), and heat capacity (Cp) are fundamental thermodynamic quantities.

| Property | Phase | Value | Temperature (K) |

| Standard Molar Enthalpy of Formation (ΔfH°) | Liquid | -235.6 ± 1.5 kJ/mol | 298.15 |

| Standard Molar Enthalpy of Formation (ΔfH°) | Gas | -200.7 ± 1.6 kJ/mol | 298.15 |

| Standard Molar Entropy (S°) | Liquid | 333.4 J/mol·K | 298.15 |

| Standard Molar Entropy (S°) | Gas | 443.1 J/mol·K | 298.15 |

Heat Capacity

The heat capacity of this compound has been measured across a range of temperatures for its different phases.

Liquid Phase Heat Capacity (Cp) [3]

| Heat Capacity (J/mol·K) | Temperature (K) |

| 260.9 | 260 |

| 278.2 | 298.15 |

| 278.8 | 298.15 |

Gas Phase Heat Capacity (Cp) [2]

| Heat Capacity (J/mol·K) | Temperature (K) |

| 188.1 | 298.15 |

| 209.7 | 400 |

| 261.2 | 500 |

| 311.0 | 600 |

| 355.6 | 700 |

| 394.0 | 800 |

| 426.8 | 900 |

| 454.8 | 1000 |

Phase Transition Data

Key phase transition temperatures and enthalpies are critical for understanding the physical behavior of the compound.

| Property | Value |

| Normal Boiling Point | 419.0 K (145.8 °C) |

| Triple Point Temperature | 240.1 K (-33.05 °C) |

| Enthalpy of Vaporization (ΔvapH) | 39.4 kJ/mol at 298.15 K |

| Enthalpy of Fusion (ΔfusH) | 10.04 kJ/mol |

Experimental Protocols

The thermodynamic data presented in this guide are primarily determined through calorimetric techniques. The two most relevant methods for a volatile hydrocarbon like this compound are bomb calorimetry for determining the enthalpy of combustion (from which enthalpy of formation is derived) and differential scanning calorimetry for measuring heat capacities and enthalpies of phase transitions.

Bomb Calorimetry (for Enthalpy of Combustion)

Bomb calorimetry is a standard technique for determining the heat of combustion of a substance.[4][5] For a volatile liquid like this compound, special handling procedures are required.

Methodology:

-

Sample Preparation: A precise mass of liquid this compound is encapsulated in a container suitable for volatile liquids, such as a gelatin capsule or a specialized platinum crucible with a lid that can be opened remotely.[3] This is to prevent evaporation before combustion.

-

Bomb Assembly: The sample container is placed in a crucible within a high-pressure stainless steel vessel called a "bomb." A known length of fuse wire is positioned to be in contact with the sample. A small, known amount of water is typically added to the bomb to ensure that all water formed during combustion is in the liquid state.

-

Pressurization: The bomb is sealed and purged of air, then filled with pure oxygen to a high pressure (typically around 30 atm).[4]

-

Calorimeter Setup: The sealed bomb is submerged in a known quantity of water in an insulated container (the calorimeter). The entire system is allowed to reach thermal equilibrium, and the initial temperature is recorded with high precision.

-

Ignition: The sample is ignited by passing an electric current through the fuse wire. The complete combustion of the this compound releases heat, which is absorbed by the bomb and the surrounding water.

-

Temperature Measurement: The temperature of the water in the calorimeter is recorded at regular intervals until a maximum temperature is reached and the system begins to cool.

-

Calculation: The heat of combustion is calculated from the observed temperature rise, the heat capacity of the calorimeter system (determined by combusting a standard substance like benzoic acid), and corrections for the heat of combustion of the fuse wire and any side reactions (such as the formation of nitric acid from residual nitrogen). The enthalpy of formation is then derived from the enthalpy of combustion using Hess's law.

Differential Scanning Calorimetry (DSC) (for Heat Capacity and Phase Transitions)

Differential scanning calorimetry is a versatile thermal analysis technique used to measure heat flow into or out of a sample as a function of temperature or time.[6][7][8]

Methodology:

-

Sample Preparation: A small, accurately weighed sample of this compound (typically a few milligrams) is hermetically sealed in a small aluminum pan.[9] An empty, sealed pan is used as a reference.

-

Instrument Setup: The sample and reference pans are placed in the DSC cell. The instrument is programmed with a specific temperature profile, which typically involves heating or cooling at a constant rate.

-

Measurement: The DSC instrument measures the difference in heat flow required to maintain the sample and reference at the same temperature as they are heated or cooled.

-

Data Analysis:

-

Heat Capacity: The heat capacity is determined by measuring the difference in heat flow between the sample and a baseline, and comparing it to the heat flow of a standard material with a known heat capacity.

-

Phase Transitions: Phase transitions, such as melting or boiling, result in endothermic or exothermic peaks in the DSC thermogram. The temperature at which the peak occurs corresponds to the transition temperature, and the area under the peak is proportional to the enthalpy of the transition.

-

Visualized Experimental Workflow

The following diagram illustrates the typical workflow for determining the enthalpy of combustion of a volatile liquid like this compound using bomb calorimetry.

Caption: Workflow for Bomb Calorimetry of this compound.

References

- 1. moorparkcollege.edu [moorparkcollege.edu]

- 2. ME 354 Lab - Bomb Calorimeter Experiment [www2.latech.edu]

- 3. researchgate.net [researchgate.net]

- 4. personal.utdallas.edu [personal.utdallas.edu]

- 5. nsuworks.nova.edu [nsuworks.nova.edu]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Differential scanning calorimetry - Wikipedia [en.wikipedia.org]

- 8. Differential Scanning Calorimetry Techniques: Applications in Biology and Nanoscience - PMC [pmc.ncbi.nlm.nih.gov]

- 9. engineering.purdue.edu [engineering.purdue.edu]

Conformational Landscape of 3,3-Diethylpentane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

3,3-Diethylpentane, also known as tetraethylmethane, presents a compelling case study in conformational analysis due to the significant steric hindrance around its central quaternary carbon atom. Understanding the conformational preferences and energy landscape of such highly branched alkanes is crucial for the accurate parameterization of molecular mechanics force fields and for predicting the physicochemical properties of larger molecules, including drug candidates, that contain similar structural motifs. This technical guide provides an in-depth analysis of the conformational isomers of this compound, summarizing key quantitative data from gas electron diffraction (GED) and ab initio computational studies. Detailed methodologies for these experimental and theoretical approaches are also presented, alongside visualizations of the conformational relationships and analytical workflows.

Introduction

The three-dimensional structure of a molecule is intrinsically linked to its physical, chemical, and biological properties. Conformational analysis, the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds, is therefore a cornerstone of modern chemical and pharmaceutical research. Highly branched alkanes, such as this compound (C9H20), serve as fundamental models for understanding the intricate interplay of steric and electronic effects that govern molecular shape and stability.

The central quaternary carbon in this compound, bonded to four ethyl groups, imposes significant steric constraints that dictate the accessible conformations and the energy barriers between them. This guide synthesizes the current understanding of the conformational preferences of this compound, drawing primarily from seminal work combining gas electron diffraction with ab initio calculations.

Conformational Isomers of this compound

Computational studies have identified five local minima on the potential energy surface of this compound. However, at room temperature, only two of these conformers have significant populations. These are designated by their point group symmetries: D₂d and S₄.

The D₂d Conformer

The D₂d conformer is the most stable and abundant conformer of this compound. In this arrangement, the four ethyl groups are oriented in a staggered fashion relative to each other, minimizing steric repulsion.

The S₄ Conformer

The S₄ conformer is the second most stable conformer. It is less stable than the D₂d form due to increased steric interactions between the ethyl groups.

dot

Caption: Equilibrium between the two most stable conformers of this compound.

Quantitative Conformational Data

The primary quantitative data on the conformational analysis of this compound comes from a combined gas electron diffraction and ab initio study. The key findings are summarized in the tables below.

Conformer Populations and Energy Difference

| Conformer | Symmetry | Population at Room Temperature (%) | Relative Enthalpy (ΔH°) (kJ mol⁻¹) |

| 1 | D₂d | 66 (2) | 0 (Reference) |

| 2 | S₄ | 34 (2) | 3.3 (2) |

Data from gas electron diffraction and ab initio calculations.

Key Structural Parameters

Significant distortion from the ideal tetrahedral geometry around the central carbon atom is observed due to steric strain.

| Conformer | Symmetry | C-C-C Bond Angle (°) at Central Carbon |

| D₂d | D₂d | 106.7 (8) (two angles) |

| S₄ | S₄ | 110.9 (4) (two angles) |

Data from gas electron diffraction.

Experimental and Computational Protocols

A robust conformational analysis relies on the synergy between experimental measurements and theoretical calculations.

Gas Electron Diffraction (GED)

Gas electron diffraction is a powerful technique for determining the gas-phase structure of molecules.

Methodology:

-

Sample Introduction: A gaseous sample of this compound is introduced into a high-vacuum chamber through a fine nozzle, creating a molecular beam.

-

Electron Beam Interaction: A high-energy beam of electrons is directed perpendicular to the molecular beam. The electrons are scattered by the electric field of the molecules.

-

Diffraction Pattern Recording: The scattered electrons form a diffraction pattern of concentric rings on a detector (e.g., a photographic plate or a CCD camera). The intensity of the scattered electrons is recorded as a function of the scattering angle.

-

Data Analysis: The diffraction pattern is converted into a molecular scattering curve. This experimental curve is then compared to theoretical curves calculated for different molecular geometries. A least-squares refinement process is used to find the structural parameters (bond lengths, bond angles, and dihedral angles) and conformer populations that best fit the experimental data.

dot

Caption: A simplified workflow for a gas electron diffraction experiment.

Ab Initio Computational Chemistry

Ab initio (from first principles) calculations solve the Schrödinger equation to determine the electronic structure and energy of a molecule.

Methodology:

The conformational analysis of this compound was performed using Møller-Plesset perturbation theory at the second order (MP2) with the 6-31G* basis set.

-

Conformational Search: A systematic or stochastic search of the potential energy surface is performed by rotating the dihedral angles of the ethyl groups to identify all possible low-energy conformers.

-

Geometry Optimization: The geometry of each identified conformer is optimized to find the structure that corresponds to a local minimum on the potential energy surface.

-

Frequency Calculations: Vibrational frequency calculations are performed for each optimized geometry to confirm that it is a true minimum (i.e., has no imaginary frequencies) and to calculate thermodynamic properties such as zero-point vibrational energy (ZPVE), enthalpy, and entropy.

-

Relative Energy Calculation: The relative energies of the conformers are calculated, including ZPVE corrections, to determine their relative stabilities.

-

Population Analysis: The Boltzmann distribution is used to calculate the theoretical population of each conformer at a given temperature based on their relative free energies.

dot

Caption: A typical workflow for computational conformational analysis.

Conclusion

The conformational analysis of this compound reveals a landscape dominated by two primary conformers, D₂d and S₄, with the D₂d form being the more stable. The significant deviation from ideal tetrahedral geometry at the central carbon highlights the importance of steric effects in determining the structure of highly branched alkanes. The combination of gas electron diffraction and ab initio calculations provides a powerful approach for elucidating the detailed three-dimensional structures and relative stabilities of flexible molecules. The data and methodologies presented in this guide serve as a valuable resource for researchers in computational chemistry, materials science, and drug development who are working with molecules containing sterically demanding structural motifs. Further studies to experimentally determine the rotational energy barriers would provide a more complete picture of the dynamic behavior of this molecule.

Synthesis of 3,3-Diethylpentane: A Two-Step Conversion from 3-Ethyl-3-Pentanol

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide details the synthetic pathway for the preparation of 3,3-diethylpentane, a saturated alkane, commencing from the tertiary alcohol, 3-ethyl-3-pentanol. The synthesis is a two-step process involving an initial acid-catalyzed dehydration of the alcohol to yield an alkene intermediate, followed by catalytic hydrogenation to afford the final saturated product. This document provides a comprehensive overview of the reaction mechanisms, detailed experimental protocols based on established chemical principles, and a summary of the physicochemical properties of the key compounds involved.

Reaction Overview

The conversion of 3-ethyl-3-pentanol to this compound is not a direct transformation but proceeds through a sequential elimination and addition reaction.

Step 1: Dehydration of 3-Ethyl-3-Pentanol

The first step involves the acid-catalyzed dehydration of 3-ethyl-3-pentanol. Tertiary alcohols readily undergo elimination reactions in the presence of a strong acid, such as sulfuric acid (H₂SO₄) or phosphoric acid (H₃PO₄), upon heating.[1] The primary product of this reaction is the most stable alkene, 3-ethyl-2-pentene, following Zaitsev's rule.

Step 2: Catalytic Hydrogenation of 3-Ethyl-2-Pentene

The resulting alkene, 3-ethyl-2-pentene, is then subjected to catalytic hydrogenation to yield this compound. This reaction involves the addition of molecular hydrogen (H₂) across the double bond in the presence of a metal catalyst, typically palladium on carbon (Pd/C).[2]

Experimental Protocols

The following protocols are based on general and well-established procedures for the dehydration of tertiary alcohols and the catalytic hydrogenation of alkenes.[3][4] Researchers should optimize these conditions for their specific laboratory settings.

Step 1: Acid-Catalyzed Dehydration of 3-Ethyl-3-Pentanol to 3-Ethyl-2-Pentene

This procedure is adapted from a general method for the dehydration of secondary alcohols.[3]

Materials:

-

3-Ethyl-3-pentanol

-

Concentrated sulfuric acid (H₂SO₄) or phosphoric acid (H₃PO₄)

-

5% Sodium hydroxide (NaOH) solution

-

Anhydrous sodium sulfate (Na₂SO₄) or calcium chloride (CaCl₂)[3]

-

Distilled water

-

Round-bottom flask

-

Distillation apparatus

-

Separatory funnel

-

Erlenmeyer flask

-

Heating mantle

Procedure:

-

In a round-bottom flask, cautiously add a catalytic amount of concentrated sulfuric acid or phosphoric acid to 3-ethyl-3-pentanol. A typical ratio for similar alcohol dehydrations is approximately 1:4 acid to alcohol by volume.

-

Assemble a distillation apparatus with the round-bottom flask.

-

Gently heat the mixture using a heating mantle. The temperature required for the dehydration of tertiary alcohols is typically in the range of 25–80°C.[1] The alkene product, 3-ethyl-2-pentene, will distill as it is formed.

-

Collect the distillate in a receiving flask cooled in an ice bath.

-

Transfer the distillate to a separatory funnel and wash it with a 5% sodium hydroxide solution to neutralize any acidic impurities.

-

Wash the organic layer with distilled water.

-

Separate the organic layer and dry it over anhydrous sodium sulfate or calcium chloride.

-

Purify the crude 3-ethyl-2-pentene by simple distillation to obtain the final product.

Step 2: Catalytic Hydrogenation of 3-Ethyl-2-Pentene to this compound

This protocol is based on general procedures for the catalytic hydrogenation of alkenes using palladium on carbon.[4]

Materials:

-

3-Ethyl-2-pentene

-

10% Palladium on carbon (Pd/C) catalyst

-

Ethanol or ethyl acetate (solvent)

-

Hydrogen gas (H₂)

-

Hydrogenation apparatus (e.g., Parr hydrogenator or a flask with a balloon of hydrogen)

-

Filtration setup (e.g., Celite pad or syringe filter)

-

Rotary evaporator

Procedure:

-

Dissolve 3-ethyl-2-pentene in a suitable solvent such as ethanol or ethyl acetate in a reaction vessel.

-

Carefully add a catalytic amount of 10% Pd/C to the solution (typically 1-5 mol% of the substrate).

-

Seal the reaction vessel and flush it with nitrogen or argon, followed by hydrogen gas.

-

Pressurize the vessel with hydrogen gas (the pressure can range from atmospheric pressure using a balloon to higher pressures in a specialized apparatus) and stir the reaction mixture vigorously.

-

Monitor the reaction progress by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed.

-

Once the reaction is complete, carefully vent the hydrogen gas and flush the vessel with an inert gas.

-

Filter the reaction mixture through a pad of Celite or a syringe filter to remove the Pd/C catalyst.

-

Remove the solvent from the filtrate using a rotary evaporator to yield the crude this compound.

-

If necessary, the product can be further purified by distillation.

Data Presentation

The following tables summarize the key physical and spectroscopic data for the starting material, intermediate, and final product.

Table 1: Physical Properties

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) |

| 3-Ethyl-3-pentanol | C₇H₁₆O | 116.20 | 141-142 |

| 3-Ethyl-2-pentene | C₇H₁₄ | 98.19 | 95-96 |

| This compound | C₉H₂₀ | 128.26 | 146.3[5] |

Table 2: Spectroscopic Data

| Compound | 1H NMR (δ, ppm) | 13C NMR (δ, ppm) |

| 3-Ethyl-3-pentanol | Spectra available, specific shifts not detailed in search results.[6] | 76.5, 31.5, 8.0[6] |

| 3-Ethyl-2-pentene | 5.2 (q, 1H), 2.0 (m, 4H), 1.6 (d, 3H), 0.9 (t, 6H) (Predicted)[7][8] | 138.0, 122.0, 25.0, 21.0, 14.0, 12.0 (Predicted)[8] |

| This compound | 1.2 (q, 8H), 0.8 (t, 12H) (Predicted)[9] | 37.0, 25.0, 8.0 (Predicted)[5] |

Note: Predicted NMR data is based on the chemical structure and typical chemical shifts. Actual experimental values may vary slightly.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the reaction mechanisms and the overall experimental workflow.

Reaction Pathway

Caption: Overall reaction pathway from 3-ethyl-3-pentanol to this compound.

Mechanism of Dehydration (E1)

Caption: E1 mechanism for the acid-catalyzed dehydration of 3-ethyl-3-pentanol.

Mechanism of Catalytic Hydrogenation

Caption: Mechanism of catalytic hydrogenation of 3-ethyl-2-pentene.

Experimental Workflow

Caption: General experimental workflow for the synthesis of this compound.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. Sustainable Hydrogenation of Vinyl Derivatives Using Pd/C Catalysts | MDPI [mdpi.com]

- 5. This compound | C9H20 | CID 14020 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 3-Ethyl-3-pentanol(597-49-9) 13C NMR spectrum [chemicalbook.com]

- 7. 3-ETHYL-2-PENTENE(816-79-5) 1H NMR [m.chemicalbook.com]

- 8. 3-Ethyl-2-pentene | C7H14 | CID 13159 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 3 3-DIETHYL PENTANE(1067-20-5) 1H NMR spectrum [chemicalbook.com]

An In-depth Technical Guide to the Solubility of 3,3-Diethylpentane in Organic Solvents

Abstract: This technical guide provides a comprehensive overview of the solubility characteristics of 3,3-diethylpentane, a branched-chain alkane. The document outlines the theoretical principles governing its solubility based on its non-polar nature. While extensive quantitative data for this specific compound is not widely published, this guide presents expected solubility trends in various organic solvent classes. Furthermore, a detailed, standard experimental protocol for determining liquid-liquid solubility via the isothermal shake-flask method is provided for researchers seeking to generate empirical data. This guide is intended for researchers, scientists, and professionals in drug development who require an understanding of the solubility of non-polar compounds.

Introduction: Physicochemical Properties of this compound

This compound (C₉H₂₀) is a colorless, flammable liquid classified as a branched-chain alkane.[1][2] As a non-polar hydrocarbon, its molecular structure is characterized by carbon-carbon and carbon-hydrogen single bonds, with a symmetrical arrangement of ethyl groups on a pentane backbone.[2] This non-polar nature is the primary determinant of its solubility behavior. The fundamental principle governing this behavior is "like dissolves like," which dictates that non-polar solutes will readily dissolve in non-polar solvents, while showing poor solubility in polar solvents.[3][4] Alkanes are hydrophobic ("water-fearing") and do not form the hydrogen bonds necessary to dissolve in polar solvents like water.[1][3] Conversely, they interact favorably with other non-polar molecules through weak van der Waals forces (specifically, London dispersion forces).[3]

Solubility Profile of this compound

Quantitative solubility data for this compound across a wide spectrum of organic solvents is sparse in published literature. However, based on its alkane structure, a qualitative and predictive solubility profile can be established. This compound is expected to be highly soluble or completely miscible with other hydrocarbons and non-polar solvents.[1][2] Its solubility will decrease significantly in polar solvents.

Data Presentation: Expected Solubility in Common Organic Solvents

The following table summarizes the expected solubility of this compound in various classes of organic solvents at standard temperature and pressure. For comparative context, quantitative data for n-nonane, a structurally similar straight-chain alkane, in methanol is included to illustrate temperature dependency.

| Solvent Class | Solvent Example | Polarity | Expected Solubility of this compound |

| Non-Polar Aliphatic | Hexane, Octane | Non-Polar | Miscible[1] |

| Non-Polar Aromatic | Toluene, Benzene | Non-Polar | Miscible[5] |

| Halogenated | Dichloromethane | Non-Polar | Soluble |

| Ethers | Diethyl Ether | Low | Soluble[6] |

| Ketones | Acetone | Polar Aprotic | Partially Soluble / Soluble[7] |

| Esters | Ethyl Acetate | Polar Aprotic | Partially Soluble / Soluble[6] |

| Alcohols | Ethanol, Methanol | Polar Protic | Sparingly to Partially Soluble[1][8] |

| Highly Polar | Water | Polar Protic | Insoluble[1][3] |

Table 1: Qualitative Solubility of this compound.

Quantitative Example: Solubility of n-Nonane in Methanol

To illustrate the effect of temperature on alkane solubility in a polar organic solvent, the following data for n-nonane is presented. It is expected that this compound would exhibit a similar trend.

| Temperature (°C) | Solubility of n-Nonane in Methanol (g/L) |

| 5 | 84 |

| 10 | 95 |

| 15 | 105 |

| 20 | 116 |

| 25 | 129 |

| 30 | 142 |

| 35 | 155 |

| 40 | 170 |

Table 2: Temperature-dependent solubility of n-nonane in methanol.[9] This data demonstrates that solubility increases with temperature.[1][5]

Experimental Protocol: Determination of Solubility via the Isothermal Shake-Flask Method

The most common and reliable method for determining the equilibrium solubility of a compound in a solvent is the isothermal shake-flask method.[10] This analytical approach involves creating a saturated solution and then measuring the concentration of the solute in that solution.

Materials and Equipment

-

Solute: this compound (purity ≥95%)

-

Solvent: Selected organic solvent of appropriate grade

-

Apparatus:

-

Analytical balance

-

Glass vials or flasks with airtight seals (e.g., screw caps with PTFE liners)

-

Thermostatically controlled orbital shaker or water bath

-

Calibrated thermometer

-

Centrifuge

-

Syringes and chemically inert syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

Analytical instrument for quantification (e.g., Gas Chromatography with Flame Ionization Detector, GC-FID)

-

Experimental Procedure

-

Preparation: Add an excess amount of the solute (this compound) to a known volume of the solvent in a glass vial. The presence of undissolved solute is essential to ensure a saturated solution is formed at equilibrium.

-

Equilibration: Seal the vials tightly and place them in a thermostatic shaker set to a constant temperature (e.g., 25 °C ± 0.5 °C). Agitate the samples for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached. The required time should be determined empirically by taking measurements at different time points (e.g., 24, 48, 72 hours) until the measured concentration remains constant.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the same constant temperature to let the undissolved phase settle. To ensure complete separation of the excess solute from the saturated solution, centrifuge the vials at a moderate speed.[11]

-

Sampling: Carefully withdraw an aliquot of the clear, supernatant (the saturated solution) using a syringe. Immediately pass the solution through a chemically inert syringe filter to remove any remaining microscopic undissolved droplets.[11]

-

Dilution: Accurately dilute the filtered sample with the pure solvent to a concentration that falls within the linear range of the analytical instrument.

-

Quantification: Analyze the diluted sample using a pre-calibrated GC-FID system. A calibration curve must be generated using standard solutions of this compound at known concentrations to ensure accurate quantification.[11]

-

Data Reporting: The solubility is calculated from the measured concentration of the saturated solution and is typically reported in units of mass per volume (e.g., g/L or mg/mL) or as a mole fraction at the specified temperature.[11]

Visualization of Experimental Workflow

The logical flow of the isothermal shake-flask method for determining solubility is depicted below.

Caption: A generalized workflow for determining equilibrium solubility.

References

- 1. solubilityofthings.com [solubilityofthings.com]

- 2. CAS 1067-20-5: this compound | CymitQuimica [cymitquimica.com]

- 3. Physical Properties of Alkanes | OpenOChem Learn [learn.openochem.org]

- 4. oit.edu [oit.edu]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. haltermann-carless.com [haltermann-carless.com]

- 7. eco.alfa-chemistry.com [eco.alfa-chemistry.com]

- 8. quora.com [quora.com]

- 9. N-NONANE | 111-84-2 [chemicalbook.com]

- 10. researchgate.net [researchgate.net]

- 11. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Isomers of Nonane and Their Boiling Points

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the isomers of nonane (C₉H₂₀), with a specific focus on their boiling points and the structural factors that influence this critical physical property. This document is intended for a technical audience and includes detailed data, experimental protocols, and visualizations to facilitate a deeper understanding of the physicochemical properties of these alkanes.

Introduction

Nonane and its isomers are saturated hydrocarbons that are components of gasoline and other fuels. Their physical properties, particularly their boiling points, are of significant interest in the petrochemical industry for optimizing refining processes and fuel formulations. In the context of drug development, understanding the behavior of small aliphatic compounds can be relevant to the study of lipophilicity and the interaction of molecules with biological membranes. Nonane has 35 structural isomers, each with a unique three-dimensional arrangement of atoms, which in turn leads to distinct physical properties.

Isomers of Nonane and Their Boiling Points

The 35 structural isomers of nonane exhibit a range of boiling points, primarily influenced by the degree of branching in their carbon skeletons. As a general principle, for a given molecular weight, a higher degree of branching leads to a more compact, spherical molecular shape. This reduces the surface area available for intermolecular van der Waals forces (specifically, London dispersion forces), resulting in a lower boiling point. Conversely, straight-chain alkanes have the largest surface area, leading to stronger intermolecular attractions and higher boiling points.

Below is a table summarizing the boiling points of a selection of nonane isomers.

| Isomer Name | Structure | Boiling Point (°C) |

| n-Nonane | Straight-chain | 151[1][2][3][4][5] |

| 2-Methyloctane | Branched | 143.2[6][7][8][9] |

| 3-Methyloctane | Branched | 144[10][11][12][13][14] |

| 4-Methyloctane | Branched | 142[15][16][17][18][19] |

| 2,2-Dimethylheptane | Highly Branched | 132-133[20][21][22][23][24] |

| 3,3-Dimethylheptane | Highly Branched | Not available |

| 2,2,3-Trimethylhexane | Highly Branched | 133.6 - 134[25][26][27] |

| 2,2,4-Trimethylhexane | Highly Branched | 125-127[28][29][30][31] |

| 2,2,5-Trimethylhexane | Highly Branched | 122-124[32][33][34][35][36] |

| 3,3-Diethylpentane | Highly Branched | 139 - 146.3[37][38][39][40] |

| 2,2,3,3-Tetramethylpentane | Very Highly Branched | 140[41][42][43] |

| 2,2,3,4-Tetramethylpentane | Very Highly Branched | 133[44] |

| 2,3,3,4-Tetramethylpentane | Very Highly Branched | 141.3[45] |

Experimental Protocols for Boiling Point Determination

The determination of boiling points is a fundamental experimental procedure in chemistry. Several methods are employed, each with its own advantages and applications.

Thiele Tube Method

This is a common and efficient method for determining the boiling point of a small quantity of liquid.

Methodology:

-

A small amount of the nonane isomer is placed in a small test tube.

-

A capillary tube, sealed at one end, is inverted and placed into the test tube containing the liquid.

-

The test tube is attached to a thermometer.

-

The entire assembly is heated in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil). The unique shape of the Thiele tube allows for uniform heating of the sample.

-

As the temperature rises, the air trapped in the capillary tube expands and escapes as a stream of bubbles.

-

Heating is continued until a rapid and continuous stream of bubbles emerges from the capillary tube.

-

The heat source is then removed, and the apparatus is allowed to cool.

-

The boiling point is the temperature at which the liquid just begins to be drawn back into the capillary tube. This occurs when the vapor pressure of the sample equals the atmospheric pressure.

Distillation Method

Distillation can be used to determine the boiling point of a larger volume of liquid and is also a purification technique.

Methodology:

-

The nonane isomer is placed in a distillation flask, along with boiling chips to ensure smooth boiling.

-

The flask is connected to a condenser, and a thermometer is positioned so that the top of the bulb is level with the side arm of the distillation flask.

-

The flask is heated, and the liquid is brought to a boil.

-

The vapor rises, surrounds the thermometer bulb, and then passes into the condenser, where it is cooled and condenses back into a liquid.

-

The temperature at which the liquid is actively distilling and the temperature on the thermometer remains constant is recorded as the boiling point.

Gas Chromatography (ASTM D2887)

For complex mixtures of hydrocarbons, such as those found in petroleum fractions, simulated distillation by gas chromatography is a standard method. ASTM D2887 is a standard test method for determining the boiling range distribution of petroleum fractions.

Methodology:

-

A small sample of the hydrocarbon mixture is injected into a gas chromatograph (GC).

-

The GC is equipped with a column that separates the components of the mixture based on their boiling points.

-

As the components elute from the column, they are detected by a detector (e.g., a flame ionization detector).

-

The retention time of each component is correlated with its boiling point by running a calibration standard containing a mixture of known n-alkanes with known boiling points.

-

The resulting chromatogram provides a distribution of the boiling points of the components in the sample.

Visualization of Structure-Property Relationship

The relationship between the molecular structure of nonane isomers and their boiling points can be visualized as a logical flow. Increased branching leads to a more compact molecular shape, which in turn reduces the surface area available for intermolecular forces, ultimately resulting in a lower boiling point.

This diagram illustrates that as the branching of a nonane isomer increases, its molecular shape becomes more compact. This compactness reduces the available surface area for intermolecular interactions, leading to weaker van der Waals forces and, consequently, a lower boiling point.

References

- 1. Nonane | C9H20 | CID 8141 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. N-NONANE CAS#: 111-84-2 [m.chemicalbook.com]

- 3. chemicalpoint.eu [chemicalpoint.eu]

- 4. Nonane - Wikipedia [en.wikipedia.org]

- 5. n-Nonane for synthesis 111-84-2 [sigmaaldrich.com]

- 6. 2-Methyloctane - Wikipedia [en.wikipedia.org]

- 7. 2-Methyloctane | C9H20 | CID 18591 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 2-Methyloctane | 68551-15-5 | Benchchem [benchchem.com]

- 9. chemsynthesis.com [chemsynthesis.com]

- 10. 3-METHYLOCTANE | 2216-33-3 [chemicalbook.com]

- 11. Page loading... [guidechem.com]

- 12. chemsynthesis.com [chemsynthesis.com]

- 13. 3-methyloctane [stenutz.eu]

- 14. 3-METHYLOCTANE CAS#: 2216-33-3 [m.chemicalbook.com]

- 15. chembk.com [chembk.com]

- 16. Page loading... [wap.guidechem.com]

- 17. CAS 2216-34-4: (±)-4-Methyloctane | CymitQuimica [cymitquimica.com]

- 18. Octane, 4-methyl- [webbook.nist.gov]

- 19. Octane, 4-methyl- [webbook.nist.gov]

- 20. 2,2-DIMETHYLHEPTANE | CAS#:1071-26-7 | Chemsrc [chemsrc.com]

- 21. Page loading... [guidechem.com]

- 22. 2,2-dimethylheptane [stenutz.eu]

- 23. quora.com [quora.com]

- 24. Heptane, 2,2-dimethyl- (CAS 1071-26-7) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 25. echemi.com [echemi.com]

- 26. 2,2,3-trimethylhexane [stenutz.eu]

- 27. Hexane, 2,2,3-trimethyl- [webbook.nist.gov]

- 28. 2,2,4-TRIMETHYLHEXANE | CAS#:16747-26-5 | Chemsrc [chemsrc.com]

- 29. chembk.com [chembk.com]

- 30. 2,2,4-TRIMETHYLHEXANE | 16747-26-5 [chemicalbook.com]

- 31. Hexane, 2,2,4-trimethyl- [webbook.nist.gov]

- 32. 2,2,5-trimethylhexane [stenutz.eu]

- 33. 2,2,5-TRIMETHYLHEXANE CAS#: 3522-94-9 [m.chemicalbook.com]

- 34. 2,2,5-Trimethylhexane, 99% 3522-94-9 India [ottokemi.com]

- 35. Hexane, 2,2,5-trimethyl- (CAS 3522-94-9) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 36. CAS 3522-94-9: 2,2,5-Trimethylhexane | CymitQuimica [cymitquimica.com]

- 37. This compound, 1 g, CAS No. 1067-20-5 | Research Chemicals | Biochemicals - Product Expansion | Campaign | Carl ROTH - International [carlroth.com]

- 38. This compound | 1067-20-5 | FD180783 | Biosynth [biosynth.com]

- 39. This compound [stenutz.eu]

- 40. echemi.com [echemi.com]

- 41. 2,2,3,3-tetramethylpentane [stenutz.eu]

- 42. 2,2,3,3-tetramethylpentane - Wikidata [wikidata.org]

- 43. Pentane, 2,2,3,3-tetramethyl- [webbook.nist.gov]

- 44. 2,2,3,4-Tetramethylpentane | C9H20 | CID 14462 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 45. Page loading... [wap.guidechem.com]

An In-depth Technical Guide to Steric Hindrance Effects in 3,3-Diethylpentane

For Researchers, Scientists, and Drug Development Professionals

Abstract

3,3-Diethylpentane, also known as tetraethylmethane, serves as a quintessential model for studying the profound impacts of steric hindrance in highly branched alkanes. Its unique structure, featuring a central quaternary carbon atom bonded to four ethyl groups, creates a sterically congested environment that dictates its conformational preferences, molecular geometry, and physicochemical properties.[1] This technical guide provides a comprehensive analysis of the steric effects in this compound, supported by quantitative data from experimental and computational studies. We delve into the conformational isomerism, structural distortions, and the experimental protocols used for these determinations, offering valuable insights for researchers in organic chemistry, computational modeling, and drug design where molecular architecture is paramount.

Introduction to this compound and Steric Hindrance

This compound (C₉H₂₀) is a colorless, flammable liquid and a member of the nonane isomer group.[1][2] Its most notable feature is the extreme steric crowding around the central C3 carbon, a quaternary center bonded to four ethyl substituents. This high degree of branching is the source of significant intramolecular steric repulsion.[1]

Steric effects are nonbonding interactions that influence the shape (conformation) and reactivity of molecules by arising from the spatial arrangement of atoms.[3] In this compound, the repulsive forces between the bulky ethyl groups force the molecule to adopt specific conformations that minimize these unfavorable interactions, leading to significant deviations from idealized tetrahedral geometry.[4][5] Understanding these effects is crucial for predicting molecular behavior, including reactivity and intermolecular interactions.[6]

Conformational Analysis and Molecular Geometry

Gas-phase electron diffraction studies, corroborated by ab initio calculations, have revealed that this compound exists predominantly as a mixture of two low-energy conformers at room temperature.[4][5] These conformers are distinguished by their symmetry.

-

D₂d Conformer: The more stable conformer.

-

S₄ Conformer: The less stable conformer.

The steric strain between the ethyl groups is minimized in these specific spatial arrangements. The population distribution and the energy difference between these conformers are direct quantitative measures of the steric effects at play.

Data Presentation: Conformational Properties

The quantitative data derived from experimental studies are summarized below.

| Property | D₂d Conformer | S₄ Conformer | Reference |

| Experimental Population | 66(2)% | 34(2)% | [4][5] |

| Energy Difference (ΔH°) | Favored by 3.3(2) kJ mol⁻¹ | - | [4][5] |

Structural Distortions Due to Steric Hindrance

The steric repulsion between the four ethyl groups forces a significant distortion of the bond angles around the central carbon atom, deviating from the ideal tetrahedral angle of 109.5°. This distortion is a direct consequence of the molecule contorting to relieve steric strain.[1]

| Parameter | Measured/Calculated Value | Conformer | Reference |

| C-C-C Bond Angle | 106.7(8)° (compressed) | D₂d | [1][4][5] |

| C-C-C Bond Angle | 110.9(4)° (widened) | S₄ | [1][4][5] |

| C(1)−C(2)−C(3) Skeletal Angle | ~116.5° | Both | [1] |

These distortions are attributed to the asymmetric distribution of electron density around the methylene (CH₂) groups of the ethyl substituents.[1][4][5]

Experimental and Computational Protocols

The determination of the molecular structure and conformational energetics of this compound relies on a synergistic approach combining gas-phase electron diffraction with theoretical calculations.

Experimental Protocol: Gas-Phase Electron Diffraction (GED)

Gas-phase electron diffraction is a powerful technique for determining the precise molecular geometry of volatile compounds.[1]

-

Sample Preparation: A sample of high-purity this compound is vaporized under high vacuum.

-

Electron Beam Interaction: A high-energy beam of electrons is fired through the gaseous sample.

-

Scattering and Diffraction: The electrons are scattered by the electrostatic potential of the atoms in the molecule, creating a diffraction pattern of concentric rings.

-

Data Collection: The intensity of the scattered electrons is recorded as a function of the scattering angle using photographic plates or a CCD detector.

-

Data Analysis: The diffraction pattern is converted into a molecular scattering curve. This experimental curve is then compared against theoretical curves calculated for different molecular geometries.

-

Structure Refinement: A least-squares refinement process is used to find the geometric parameters (bond lengths, bond angles, and torsional angles) of the molecular model that best fits the experimental data. For this compound, this analysis must account for the mixture of D₂d and S₄ conformers.

Computational Protocol: Ab Initio Calculations

Theoretical calculations are essential for identifying stable conformers and providing initial geometries for the GED analysis. The study cited utilized the Møller-Plesset perturbation theory at the second order (MP2) with the 6-31G* basis set.[4][5]

-

Potential Energy Surface (PES) Scan: A systematic scan of the PES is performed by rotating the ethyl groups to locate all possible energy minima (stable conformers) and transition states. Five local minima were identified for this compound.[4][5]

-

Geometry Optimization: The geometry of each identified local minimum is fully optimized at the MP2/6-31G* level of theory to find the lowest energy structure for that conformer.

-

Frequency Calculation: Vibrational frequencies are calculated for each optimized geometry to confirm that it is a true minimum (no imaginary frequencies) and to calculate thermodynamic properties like zero-point vibrational energy (ZPVE), enthalpy, and entropy.

-

Energy Analysis: The relative energies of the conformers are calculated, including ZPVE corrections, to determine their relative populations at a given temperature. The calculations confirmed that only the D₂d and S₄ conformers have significant populations at room temperature.[4][5]

Synthesis and Physicochemical Properties

The sterically hindered nature of this compound influences its bulk physical properties.

Synthesis

This compound can be synthesized via the alkylation of pentane with ethyl chloride, a process valuable in organic and industrial chemistry.[2]

Data Presentation: Physicochemical Properties

The following table summarizes key physicochemical and thermodynamic data for this compound.

| Property | Value | Reference |

| Molecular Formula | C₉H₂₀ | [1] |

| Molecular Weight | 128.255 g/mol | [7] |

| Boiling Point | 118.00 °C | [2] |

| Melting Point | -129.00 °C | [2] |

| Density | 0.7365 g/cm³ | [2] |

| Vapor Pressure | 5.63 mmHg at 25°C | [8] |

| Flash Point | 32.8 °C | [8] |

| ΔH° formation (gas, 298.15K) | -237.8 kJ/mol (CBS-QB3) | [9] |

Conclusion

The case of this compound provides a clear and quantitatively supported illustration of the consequences of severe steric hindrance. The repulsive forces among the four ethyl groups dictate the molecule's existence as a mixture of two primary conformers (D₂d and S₄) and cause significant, measurable distortions in its core geometry. The methodologies of gas-phase electron diffraction and ab initio calculations are shown to be indispensable tools for elucidating such complex structural details. For researchers in drug development and materials science, the principles demonstrated by this compound underscore the critical importance of steric considerations in molecular design and function.

References

- 1. This compound | 1067-20-5 | Benchchem [benchchem.com]

- 2. solubilityofthings.com [solubilityofthings.com]

- 3. Steric effects - Wikipedia [en.wikipedia.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. UQ eSpace [espace.library.uq.edu.au]

- 6. soul.fossee.in [soul.fossee.in]

- 7. Pentane, 3,3-diethyl- [webbook.nist.gov]

- 8. This compound|1067-20-5|lookchem [lookchem.com]

- 9. This compound (1067-20-5) for sale [vulcanchem.com]

Methodological & Application

Synthesis of 3,3-Diethylpentane via Grignard Reaction: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document outlines the synthetic pathway for producing 3,3-diethylpentane, a saturated hydrocarbon. The synthesis is a two-stage process commencing with the formation of a tertiary alcohol, 3-ethyl-3-pentanol, through a Grignard reaction. This key carbon-carbon bond-forming step involves the reaction of ethylmagnesium bromide with diethyl ketone. The subsequent stage involves the deoxygenation of the tertiary alcohol intermediate to yield the final alkane product, this compound. This protocol provides detailed experimental procedures, quantitative data, and a visual workflow for the complete synthesis.

Introduction

The Grignard reaction is a cornerstone of organic synthesis, enabling the formation of new carbon-carbon bonds with high efficiency.[1][2] Developed by Victor Grignard, this organometallic reaction utilizes an organomagnesium halide (Grignard reagent) to perform a nucleophilic attack on an electrophilic carbon, such as the carbonyl carbon of a ketone.[2][3] This reaction is a standard method for the synthesis of secondary and tertiary alcohols.[1][4]

The synthesis of this compound first requires the formation of its corresponding tertiary alcohol, 3-ethyl-3-pentanol. This is achieved by reacting diethyl ketone with an ethyl Grignard reagent, specifically ethylmagnesium bromide.[5][6] The resulting magnesium alkoxide intermediate is then protonated during an acidic workup to yield 3-ethyl-3-pentanol.[2] The final step to obtain this compound is the reduction of this tertiary alcohol, a process that removes the hydroxyl group.[7][8]

Data Presentation

| Parameter | Stage 1: Grignard Reaction | Stage 2: Reduction | Reference |

| Product | 3-Ethyl-3-pentanol | This compound | [9] |

| Reactants | Magnesium, Bromoethane, Diethyl Ketone | 3-Ethyl-3-pentanol, Chlorodiphenylsilane, Indium(III) chloride | [10][11] |

| Solvent | Anhydrous Diethyl Ether | Dichloromethane (or similar aprotic solvent) | [10] |

| Reaction Time | ~2 hours for Grignard formation, ~1 hour for ketone addition | Varies based on specific conditions | [10] |

| Temperature | Gentle reflux for Grignard formation, controlled addition of ketone | Room Temperature | [10][11] |

| Workup | Quenching with aq. NH₄Cl or dilute HCl | Standard aqueous workup | [10][12] |

| Purification | Fractional Distillation | Column Chromatography or Distillation | [10] |

| Boiling Point | 140-142 °C (3-Ethyl-3-pentanol) | ~140-143 °C (this compound) | [9] |

Experimental Protocols

Stage 1: Synthesis of 3-Ethyl-3-pentanol via Grignard Reaction

This protocol is adapted from established procedures for Grignard synthesis of tertiary alcohols.[10]

Materials:

-

Magnesium turnings

-

Bromoethane (Ethyl bromide)

-

Anhydrous diethyl ether

-

Diethyl ketone

-

Aqueous Ammonium Chloride (saturated solution) or 3M Hydrochloric Acid

-

Anhydrous Potassium Carbonate or Calcium Sulfate

-

Iodine crystal (for initiation)

Equipment:

-

Three-necked round-bottom flask

-

Reflux condenser with drying tube (e.g., CaCl₂)

-

Pressure-equalizing dropping funnel

-

Mechanical or magnetic stirrer

-

Heating mantle

-

Ice-water bath

-

Separatory funnel

-

Distillation apparatus

Procedure:

-

Preparation of Ethylmagnesium Bromide (Grignard Reagent):

-

Ensure all glassware is oven-dried to be completely free of moisture.

-

Assemble the three-necked flask with the stirrer, reflux condenser, and dropping funnel.

-

Place magnesium turnings (1.2 equivalents) and a small crystal of iodine into the flask.

-

Add a small portion of anhydrous diethyl ether to cover the magnesium.

-

In the dropping funnel, prepare a solution of bromoethane (1.1 equivalents) in anhydrous diethyl ether.

-

Add a small amount of the bromoethane solution to the magnesium. The reaction is initiated when bubbling begins and the color of the iodine fades. Gentle warming may be required.

-

Once the reaction starts, add the remaining bromoethane solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, continue stirring for an additional 15-30 minutes to ensure all the magnesium has reacted.

-

-

Reaction with Diethyl Ketone:

-

Prepare a solution of diethyl ketone (1.0 equivalent) in anhydrous diethyl ether in the dropping funnel.

-

Cool the Grignard reagent solution in an ice-water bath.

-